![molecular formula C18H12ClN5OS B2500871 2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone CAS No. 941956-41-8](/img/structure/B2500871.png)

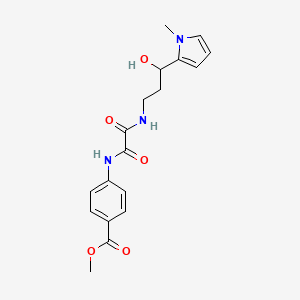

2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

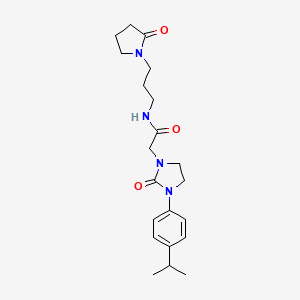

2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone, also known as CTPE, is a novel compound that has gained significant attention in the scientific community due to its diverse applications in the field of medicinal chemistry. CTPE belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biological effects.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazole- and triazolopyrimidine-containing hybrids, such as the compound , demonstrate promising broad-spectrum antibacterial activity. These compounds are potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, making them viable candidates for developing novel anti-bacterial agents against drug-resistant strains of bacteria like Staphylococcus aureus (Li & Zhang, 2021).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, closely related to the core structure of the compound , have been extensively studied for their applications in optoelectronic materials. These compounds are integral in developing luminescent small molecules and chelate compounds, utilized in photo- and electroluminescence. The incorporation of triazolopyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating the potential of such compounds in organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Environmental Impact and Remediation

Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown promise in degrading or transforming recalcitrant organic pollutants found in industrial wastewater. Compounds like 2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone may play a role in such processes, either as targets for degradation or as analogs for redox mediators, enhancing the degradation efficiency of persistent organic pollutants (Husain & Husain, 2007).

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound belongs to a class of molecules known as 1,2,3-triazolo[4,5-d]pyrimidine derivatives . Some compounds in this class have been found to exhibit antitumor activities

Mode of Action

Other 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been found to exhibit antitumor activities

Biochemical Pathways

Given its structural similarity to other 1,2,3-triazolo[4,5-d]pyrimidine derivatives, it may affect pathways involved in cell growth and proliferation .

Eigenschaften

IUPAC Name |

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5OS/c19-13-7-4-8-14(9-13)24-17-16(22-23-24)18(21-11-20-17)26-10-15(25)12-5-2-1-3-6-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIYQGIDJKSDDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)

![2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid](/img/structure/B2500791.png)

![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)

![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)

![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)